
An In-depth Technical Guide to the Synthesis of
Oseltamivir Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oseltamivir Acid Hydrochloride

Cat. No.: B586592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B

viruses. Its efficacy hinges on the potent inhibition of viral neuraminidase, an enzyme crucial for

viral propagation. The stereochemically complex structure of oseltamivir has presented a

significant challenge to synthetic chemists, leading to the development of numerous innovative

and elegant synthesis pathways. This technical guide provides a comprehensive overview of

the core synthetic routes to Oseltamivir Acid Hydrochloride, with a focus on the seminal

industrial synthesis from (-)-shikimic acid and prominent alternative strategies. Detailed

experimental protocols for key transformations, quantitative data summaries, and visual

representations of the synthetic workflows are presented to serve as a valuable resource for

researchers and professionals in the field of drug development and organic synthesis.

Introduction
Oseltamivir is an orally bioavailable prodrug that is rapidly hydrolyzed in vivo to its active form,

oseltamivir carboxylate. The active metabolite is a potent and selective inhibitor of the

neuraminidase enzyme of influenza viruses. By blocking this enzyme, oseltamivir prevents the

release of new viral particles from infected cells, thereby curtailing the spread of the infection.

The molecule possesses three stereocenters, making its stereoselective synthesis a primary

challenge. The commercial production of oseltamivir, primarily undertaken by Hoffmann-La

Roche, has historically relied on (-)-shikimic acid, a natural product extracted from Chinese star
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anise (Illicium verum), as the chiral starting material. However, the dependence on a natural

source with fluctuating availability has spurred extensive research into alternative and more

sustainable synthetic approaches.

This guide will delve into the intricacies of the following key synthesis pathways:

The Industrial Synthesis from (-)-Shikimic Acid: The foundational and most widely

implemented route.

Synthesis from (-)-Quinic Acid: An alternative natural product-derived pathway.

The Fukuyama Synthesis from Pyridine: A de novo approach featuring an asymmetric Diels-

Alder reaction.

The Corey Synthesis from Butadiene: Another elegant de novo synthesis employing an

asymmetric Diels-Alder reaction.

The Shibasaki Synthesis via Catalytic Desymmetrization: An approach centered on the

asymmetric opening of a meso-aziridine.

The Trost Synthesis using Palladium-Catalyzed Asymmetric Allylic Alkylation: A convergent

route leveraging advanced catalytic methods.

An Azide-Free Synthesis from Diethyl D-Tartrate: A strategy designed to avoid the use of

potentially hazardous azide reagents.

The Industrial Synthesis from (-)-Shikimic Acid
The commercial synthesis of oseltamivir developed by Gilead Sciences and Hoffmann-La

Roche is a landmark in industrial process chemistry.[1][2] Starting from the readily available

chiral pool molecule (-)-shikimic acid, this multi-step synthesis establishes the three contiguous

stereocenters of oseltamivir with high fidelity.

The overall workflow of the industrial synthesis from (-)-shikimic acid can be visualized as

follows:
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Diagram 1: Generalized workflow for the synthesis of Oseltamivir from (-)-Shikimic Acid.
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Quantitative Data
The following table summarizes the key transformations and reported yields for a practical

synthesis of oseltamivir from (-)-shikimic acid.[3][4][5][6]

Step
Transformati

on

Starting

Material
Product

Key

Reagents
Yield (%)

1 Esterification
(-)-Shikimic

Acid

Ethyl

Shikimate
EtOH, SOCl₂ High

2 Trimesylation
Ethyl

Shikimate

Trimesylate

Intermediate

MsCl, Et₃N,

DMAP
93[6]

3
Regioselectiv

e Azidation

Trimesylate

Intermediate

Azido-

dimesylate

Intermediate

NaN₃ 92[5]

4 Aziridination

Azido-

dimesylate

Intermediate

Aziridine

Intermediate

PPh₃, Et₃N,

H₂O
84[6]

5 N-Acetylation
Aziridine

Intermediate

N-Acetyl

Aziridine
Ac₂O, Et₃N ~100[6]

6
Aziridine

Opening

N-Acetyl

Aziridine

Acetamido

Azide

Intermediate

NaN₃, NH₄Cl High

7

Introduction

of Pentyloxy

Group

Acetamido

Azide

Intermediate

Protected

Oseltamivir

Precursor

3-Pentanol,

Lewis Acid
-

8

Azide

Reduction &

Salt

Formation

Protected

Oseltamivir

Precursor

Oseltamivir

Phosphate

H₂, Pd/C;

H₃PO₄
88[6]

Overall
(-)-Shikimic

Acid

Oseltamivir

Phosphate
~47[4]
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Experimental Protocols
This protocol outlines the formation of a key epoxide intermediate, a common strategy in

several oseltamivir syntheses.

Materials:

3,4-pentylidene acetal mesylate of ethyl shikimate

Potassium bicarbonate (K₂CO₃)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve the mesylate starting material in a mixture of methanol and dichloromethane.

Add potassium bicarbonate to the solution and stir vigorously at room temperature.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Quench the reaction by adding water and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash with saturated aqueous sodium bicarbonate

solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude epoxide.

Purify the crude product by column chromatography on silica gel.
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This protocol describes the crucial step of introducing a nitrogen functionality via the

nucleophilic opening of the epoxide ring with an azide.

Materials:

Epoxide intermediate

Sodium azide (NaN₃)

Ammonium chloride (NH₄Cl)

Ethanol (EtOH)

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the epoxide in ethanol.

Add a solution of sodium azide and ammonium chloride in water.

Heat the reaction mixture to reflux and monitor by TLC.

Upon completion, cool the reaction to room temperature and remove the ethanol under

reduced pressure.

Extract the aqueous residue with ethyl acetate.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent to obtain the crude azido alcohol.

Purify by flash chromatography.
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Alternative Synthesis Pathways
The strategic importance of oseltamivir has driven the development of numerous alternative

synthetic routes, aiming to reduce the reliance on (-)-shikimic acid and to explore novel

chemical transformations. This section highlights some of the most significant alternative

pathways.

Synthesis from (-)-Quinic Acid
(-)-Quinic acid, another readily available natural product, can be converted to oseltamivir

through a pathway similar to the shikimic acid route.[1][7] The primary difference is the need for

an additional dehydration step to introduce the cyclohexene double bond. While feasible, this

route generally involves more steps and can result in lower overall yields compared to the

shikimic acid-based synthesis.[8]

De Novo Syntheses
De novo syntheses build the oseltamivir core structure from simple, achiral starting materials,

offering a potential solution to the limitations of natural product-based routes.

The Fukuyama synthesis employs an asymmetric Diels-Alder reaction as a key step to

construct the chiral cyclohexene ring.[1][9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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